

## A Comprehensive Technical Guide to 6-Chloro-2methyl-3-nitropyridine

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Compound of Interest		
Compound Name:	6-Chloro-2-methyl-3-nitropyridine	
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#### Introduction

**6-Chloro-2-methyl-3-nitropyridine** is a substituted pyridine derivative recognized for its significant role as a versatile chemical intermediate. Its unique structure, featuring a pyridine ring functionalized with chloro, methyl, and nitro groups, imparts a high degree of reactivity, making it a valuable building block in the synthesis of a wide array of more complex molecules. The official IUPAC name for this compound is **6-chloro-2-methyl-3-nitropyridine**.[1] This guide provides an in-depth overview of its chemical properties, synthesis protocols, applications, and safety information, tailored for researchers and professionals in drug development and chemical sciences.

## **Chemical and Physical Properties**

The fundamental properties of **6-Chloro-2-methyl-3-nitropyridine** are critical for its application in chemical synthesis. These characteristics are summarized in the table below.



Property	Value	Reference
IUPAC Name	6-chloro-2-methyl-3- nitropyridine	[1]
CAS Number	22280-60-0	[1][2]
Molecular Formula	C <sub>6</sub> H <sub>5</sub> CIN <sub>2</sub> O <sub>2</sub>	[1][2]
Molecular Weight	172.57 g/mol	[1][2]
Appearance	White to light yellow to green powder/crystal	[2][3]
Purity	>98.0% (GC)	[2]
Melting Point	53.0 to 57.0 °C	[3]
Canonical SMILES	CC1=C(C=CC(=N1)Cl) INVALID-LINK[O-]	[1]

## **Synthesis and Manufacturing**

The synthesis of **6-Chloro-2-methyl-3-nitropyridine** is most commonly achieved through the chlorination of its corresponding hydroxypyridine precursor. The process involves robust reagents to replace the hydroxyl group with a chlorine atom.

# Experimental Protocol: Synthesis from 2-Hydroxy-6-methyl-5-nitropyridine

A general and effective procedure for the synthesis involves the use of phosphorus oxychloride and phosphorus pentachloride.[4]

#### Materials:

- 2-Hydroxy-6-methyl-5-nitropyridine (500 mg, 3.24 mmol)
- Phosphorus oxychloride (POCl<sub>3</sub>, 0.5 mL)
- Phosphorus pentachloride (PCl<sub>5</sub>, 200 mg)

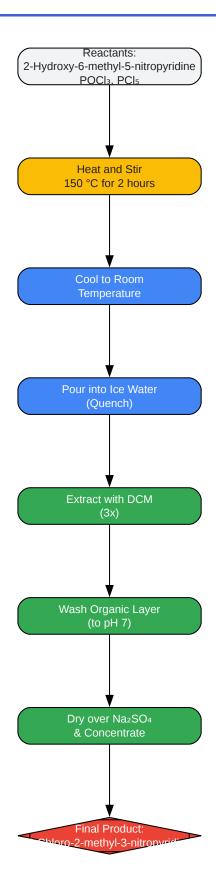


- Dichloromethane (DCM)
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- · Ice water

#### Procedure:

- A mixture of 2-hydroxy-6-methyl-5-nitropyridine, phosphorus oxychloride, and phosphorus pentachloride is prepared.[4]
- The reaction mixture is stirred for 2 hours at 150 °C.[4]
- After the reaction is complete, it is cooled to room temperature.[4]
- The cooled mixture is carefully poured into ice water.[4]
- The aqueous mixture is extracted three times with dichloromethane (3 x 20 mL).[4]
- The combined organic phases are washed with water until the pH is neutral (pH 7).[4]
- The organic layer is dried over anhydrous sodium sulfate and then concentrated under reduced pressure.[4]
- The resulting residue is dried to yield **6-chloro-2-methyl-3-nitropyridine** as a light brown solid (430 mg, 78% yield).[4] In some preparations, yields as high as 94% have been reported.[4]





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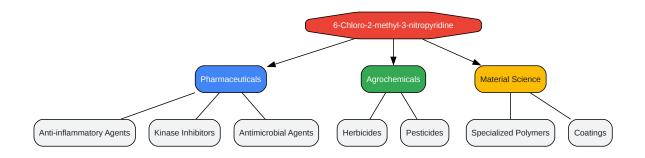
Workflow for the synthesis of **6-Chloro-2-methyl-3-nitropyridine**.



## **Applications in Research and Development**

**6-Chloro-2-methyl-3-nitropyridine** is a key building block in several areas of chemical research and industrial development due to its reactive nature.[5]

- Pharmaceutical Development: It is a crucial intermediate in the synthesis of various biologically active molecules. It has been used to create anti-inflammatory, antimicrobial, and anti-cancer agents.[5] It also serves as a reactant in the synthesis of treatments for organophosphorus nerve-agent poisoning and as a precursor for kinase inhibitors.[4][6]
- Agrochemicals: The compound is utilized in the formulation of pesticides and herbicides, contributing to the development of new agents for crop protection.[5]
- Material Science: Researchers have explored its use in the creation of specialized polymers and coatings with unique properties.[5]
- Biochemical Reagent: It is used as an organic compound for various life science research applications.[7]



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Key application areas for **6-Chloro-2-methyl-3-nitropyridine**.

## **Key Experimental Protocols**



The reactivity of the chloro and nitro groups allows for a variety of subsequent chemical transformations, which are fundamental to its utility as an intermediate.

# **Experimental Protocol: Palladium-Catalyzed Cross-Coupling**

This protocol demonstrates a Sonogashira-type coupling, where the chlorine atom is substituted.

#### Materials:

- 3-Ethynyl-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one (199 mg, 1.00 mmol)
- 6-Chloro-2-methyl-3-nitropyridine (172 mg, 1.00 mmol)
- PdCl<sub>2</sub>(PPh<sub>3</sub>)<sub>2</sub> (42 mg, 0.06 mmol)
- P(t-Bu)₃ (16 mg, 0.08 mmol)
- Triethylamine (TEA, 1.5 mL)
- N,N-dimethylformamide (DMF, 3 mL)

#### Procedure:

- The reactants and catalysts are mixed in N,N-dimethylformamide (DMF).[4]
- The reaction mixture is stirred at 100 °C for 3 hours.[4]
- Workup and purification (not detailed in the source) would follow to isolate the coupled product.

### **Experimental Protocol: Reduction of the Nitro Group**

The nitro group can be readily reduced to an amine, opening pathways to further functionalization, such as the formation of amides or fused heterocyclic systems.

#### Materials:

### Foundational & Exploratory



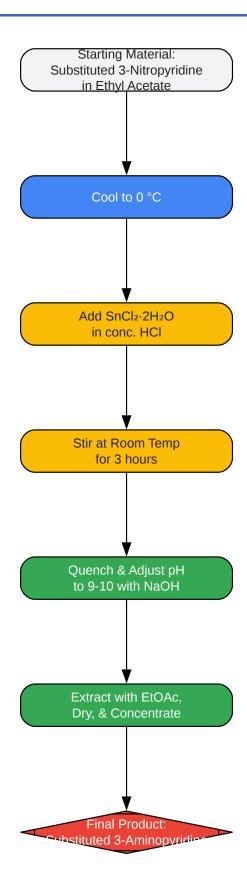


- Substituted 3-nitropyridine derivative (e.g., product from the coupling reaction above, 194 mg, 0.58 mmol)
- Ethyl acetate (EtOAc, 10 mL)
- Stannous chloride dihydrate (SnCl<sub>2</sub>·2H<sub>2</sub>O, 650 mg, 2.90 mmol)
- Concentrated hydrochloric acid (HCl, 1 mL)
- 15% aqueous sodium hydroxide (NaOH)
- Ice water

#### Procedure:

- The starting nitropyridine is dissolved in ethyl acetate and cooled to 0 °C.[4]
- A solution of stannous chloride dihydrate in concentrated aqueous HCl is added slowly.[4]
- The mixture is stirred at room temperature for 3 hours.[4]
- The reaction is quenched by pouring it into ice water and adjusting the pH to 9-10 with 15% NaOH.[4]
- The product is extracted with ethyl acetate (3 x 25 mL), and the combined organic layers are dried and concentrated to yield the corresponding aminopyridine.[4]





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General workflow for the reduction of the 3-nitro group.



## **Safety and Handling**

Proper handling of **6-Chloro-2-methyl-3-nitropyridine** is essential due to its hazardous properties. The following table summarizes key safety information based on the Globally Harmonized System (GHS).



Hazard Type	GHS Statement	Reference(s)
Health Hazards	H315: Causes skin irritation.[3] H319: Causes serious eye irritation.[3]	[3]
Handling	P264: Wash skin thoroughly after handling.[3] P280: Wear protective gloves/eye protection. Use only under a chemical fume hood.[8] Avoid breathing dust.[8]	[3][8]
First Aid (Skin)	P302 + P352: IF ON SKIN: Wash with plenty of water.[3] P332 + P313: If skin irritation occurs: Get medical advice/attention.[3]	[3]
First Aid (Eyes)	P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]	[3]
Storage	Store in a well-ventilated place. Keep container tightly closed.[8] Store away from strong oxidizing agents and strong bases.[8]	[8]
Disposal	Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[8]	[8]



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